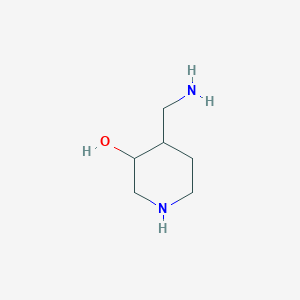

cis-4-Aminomethyl-3-hydroxypiperidine

Description

cis-4-Aminomethyl-3-hydroxypiperidine (CAS: 2068137-89-1) is a piperidine derivative with an aminomethyl (-CH2NH2) group at the C4 position and a hydroxyl (-OH) group at the C3 position in a cis-configuration. Its dihydrochloride salt form (C6H16Cl2N2O, MW: 203.11) is commonly used in pharmaceutical research due to enhanced solubility and stability . The compound is synthesized via methods involving Boc-protection and hydrogenation, achieving ≥97% purity . Its structural features make it a versatile intermediate in drug development, particularly for targeting neurological and metabolic pathways.

Properties

IUPAC Name |

4-(aminomethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEXJRROGBIXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 3-Hydroxypyridine Derivatives

In a method adapted from the synthesis of 3-hydroxypiperidine, 3-hydroxypyridine derivatives are hydrogenated using rhodium-based catalysts. For example, 4-aminomethyl-3-hydroxypyridine undergoes hydrogenation at 4–6 MPa H₂ and 80–100°C in the presence of 5% rhodium on carbon. This reaction achieves yields exceeding 95% for the piperidine product, with the cis configuration stabilized by the catalyst’s stereoselectivity. The use of aqueous ethanol as a solvent further enhances the solubility of intermediates, facilitating high conversion rates.

Cyclization of Linear Precursors

Cyclization strategies enable the construction of the piperidine ring while simultaneously introducing functional groups.

Ring-Closing Metathesis (RCM)

Olefin metathesis of diene precursors bearing protected amine and hydroxyl groups provides a versatile pathway. For instance, a linear diene with tert-butoxycarbonyl (Boc)-protected amine and benzyl-protected hydroxyl groups undergoes RCM using Grubbs-II catalyst, yielding the cis product after deprotection. This method, while efficient, requires stringent anhydrous conditions and exhibits moderate yields (60–75%) due to competing side reactions.

Phosphite-Driven Cyclodehydration

A stereodivergent approach reported by Beilstein Journal of Organic Chemistry employs triethylphosphite to facilitate cyclodehydration of β-amino alcohols. Starting with a linear precursor containing hydroxypiperidine and aminomethyl moieties, the reaction proceeds via a six-membered transition state, favoring cis-configuration with diastereomeric ratios up to 19:1. The stoichiometric byproduct, triethylphosphate, is easily removed via saponification, simplifying purification.

Carbohydrate-Based Synthesis

Carbohydrates serve as chiral pools for constructing piperidine scaffolds with natural stereochemistry.

Transformation of D-Glucose Derivatives

A study in Molecules details the conversion of D-glucose into all-cis trihydroxypiperidines. By selectively protecting hydroxyl groups and introducing an aminomethyl side chain via alkylation, this compound is obtained in five steps. Key steps include:

- Isopropylidene protection of glucose-derived diols to direct ring closure.

- Reductive amination with nonyl bromide to install the aminomethyl group.

- Acid-catalyzed deprotection to yield the final product.

This route achieves an overall yield of 40–50% and ensures >99% enantiomeric purity due to the inherent chirality of glucose.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries enable precise control over stereochemistry during piperidine formation.

Evans Oxazolidinone Methodology

The use of Evans oxazolidinones to direct asymmetric alkylation has been applied to piperidine synthesis. A glycine-derived oxazolidinone is alkylated at the α-position with a hydroxypiperidine precursor, followed by ring closure and auxiliary removal. This method, while labor-intensive, provides enantiomeric excesses >98% and is scalable to multi-gram quantities.

Enzymatic Resolution

Racemic mixtures of cis- and trans-4-aminomethyl-3-hydroxypiperidine can be resolved using lipase enzymes. For example, Candida antarctica lipase B selectively acetylates the trans isomer, allowing chromatographic separation of the cis product. This approach is particularly valuable for late-stage resolution in complex syntheses.

Protection-Deprotection Strategies

Functional group compatibility is critical in multi-step syntheses.

Boc Protection of Amine Groups

The Boc group is widely used to protect the aminomethyl moiety during piperidine functionalization. In a patent by CN105439939A, tert-butyl dicarbonate (Boc₂O) is added to 3-hydroxypiperidine in dichloromethane with dimethylaminopyridine (DMAP) as a base. Subsequent deprotection with hydrochloric acid yields the free amine without epimerization.

Benzyl Ether Protection for Hydroxyl Groups

Benzyl groups are employed to protect the 3-hydroxyl position during alkylation or oxidation steps. Hydrogenolysis over palladium on carbon cleanly removes benzyl ethers, restoring the hydroxyl group in near-quantitative yields.

Comparative Analysis of Synthetic Methods

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90–96% | High (cis:trans >10:1) | Industrial | Low |

| Carbohydrate-Based | 40–50% | Enantiopure | Moderate | High |

| Phosphite Cyclodehydration | 60–75% | dr up to 19:1 | Lab-Scale | Moderate |

| Evans Auxiliary | 50–60% | >98% ee | Multi-Gram | High |

Chemical Reactions Analysis

Types of Reactions: cis-4-Aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LAH) is commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

Chemistry: cis-4-Aminomethyl-3-hydroxypiperidine is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine-containing molecules .

Medicine: Pharmaceutical applications include the development of drugs targeting various biological pathways. Piperidine derivatives are known for their pharmacological activities, including anti-hypertensive, neurotoxic, and anti-bacterial properties .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of cis-4-Aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cis-4-Aminomethyl-3-hydroxypiperidine dihydrochloride with key analogues:

Key Observations :

- Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the hydroxymethyl analogue, favoring interactions with biological targets .

- Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility (critical for drug delivery), whereas the hydrochloride salt of the hydroxymethyl analogue retains moderate solubility .

- Protective Groups: Boc-protected derivatives (e.g., 1-Boc-4-(Aminomethyl)piperidine) exhibit higher lipophilicity (logP = 1.2) and stability under acidic conditions, making them suitable for solid-phase synthesis .

Biological Activity

Cis-4-Aminomethyl-3-hydroxypiperidine is a piperidine derivative characterized by its unique stereochemistry, which significantly influences its biological interactions and potential therapeutic applications. This compound has garnered attention due to its role as a building block in drug development, particularly for central nervous system disorders and enzyme inhibition.

This compound is classified as a hydroxypiperidine, incorporating both an amino group and a hydroxyl group. Its synthesis typically involves several steps, often conducted in solvents like dichloromethane with bases such as triethylamine to facilitate reactions. Techniques like recrystallization and chromatography are employed to optimize yield and purity in industrial production.

Research indicates that the stereochemistry of this compound allows for distinct binding affinities compared to other piperidine derivatives. This unique configuration may result in different pharmacological profiles, making it a candidate for various therapeutic areas, including:

- Central Nervous System Disorders : Its structural features suggest potential applications in developing drugs targeting neurological conditions.

- Enzyme Inhibition : The compound's ability to modulate enzyme activity has implications in treating diseases where enzyme dysregulation is a factor.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer properties of piperidine derivatives, including this compound. The compound demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, showing improved apoptosis induction compared to standard treatments like bleomycin .

- Alzheimer’s Disease : Research has indicated that compounds with piperidine moieties exhibit dual inhibition of cholinesterase enzymes, which are critical in Alzheimer's treatment. The introduction of this compound into existing frameworks has been shown to enhance brain exposure and improve inhibitory properties against these enzymes .

- Receptor Modulation : The compound has been investigated for its interaction with muscarinic acetylcholine receptors (M3R), which play a significant role in various cellular processes, including proliferation and apoptosis resistance in cancer cells. The binding affinity of this compound to M3R suggests its potential as a therapeutic agent in oncology .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Hydroxyl and amino groups on piperidine ring | Potential for CNS targeting and enzyme inhibition |

| Trans-4-Aminomethyl-3-hydroxypiperidine | Similar structure but trans configuration | Potentially different biological activity |

| Cis-1-Cbz-3-fluoro-4-hydroxypiperidine | Contains fluorine substituent | Enhanced reactivity due to electronegativity |

Q & A

Q. Q1. What are the recommended synthetic routes for cis-4-Aminomethyl-3-hydroxypiperidine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Key Steps : Start with piperidine derivatives (e.g., 4-oxopiperidine) as precursors. Use reductive amination with formaldehyde and sodium cyanoborohydride under controlled pH (~6.5–7.0) to introduce the aminomethyl group. Hydroxylation at the 3-position can be achieved via selective oxidation (e.g., using m-CPBA or catalytic hydrogen peroxide) .

- Optimization Parameters : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for lipophilic intermediates) and temperature (20–40°C) to minimize side products .

- Validation : Confirm stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Primary Techniques :

- Cross-Validation : Compare spectral data with structurally analogous piperidines (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) .

Q. Q3. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

- Hazard Mitigation :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation (GHS H315/H319) .

- Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How can researchers design experiments to evaluate the bioactivity of this compound against kinase targets?

Methodological Answer:

Q. Q5. How should researchers address contradictory data in spectral analysis (e.g., NMR vs. computational predictions)?

Methodological Answer:

Q. Q6. What computational approaches are effective for modeling the conformational flexibility of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water) using AMBER or GROMACS. Analyze hydrogen-bonding networks between 3-hydroxy and aminomethyl groups .

- Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., opioid receptors) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.